2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
“2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO3S . It is a product offered by some chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound likely involves a sulfoxide group (a sulfur atom double-bonded to an oxygen atom) attached to a 3-chlorophenyl group and an acetamide group attached to a 4-methoxyphenyl group .Physical and Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Neurochemical Modulation and Potential Applications
Modafinil, a compound with a similar sulfinylacetamide structure, has been studied for its neurochemical effects, particularly on dopamine and norepinephrine transporters. It shows promise in modulating these transporters, suggesting applications in neuropsychiatric disorders and conditions requiring wakefulness enhancement. The precise mechanisms involve interactions with catecholamine transporters in the brain, indicating its potential utility beyond narcolepsy treatment (Madras et al., 2006).
Thermal Degradation and Analytical Challenges
Research on modafinil and similar compounds, including 2-[(diphenylmethyl)sulfinyl]-N-hydroxyacetamide, highlights the analytical challenges in their identification due to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. This degradation can lead to ambiguities, underscoring the need for careful analytical approaches in studying these compounds and their derivatives (Dowling et al., 2017).
Structural Insights and Properties
Studies on related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, provide insights into the structural aspects and properties of sulfinylacetamide derivatives. These investigations reveal how different treatments with acids can lead to various outcomes, including gel formation or crystalline salts, offering a deeper understanding of their chemical behavior (Karmakar et al., 2007).
Synthetic Approaches and Biological Screening
The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have demonstrated their activity against acetylcholinesterase, suggesting potential applications in managing conditions like Alzheimer's disease. This research exemplifies the broader utility of chlorophenyl sulfinylacetamide compounds in developing therapeutic agents (Rehman et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .
Mode of Action
Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .
Biochemical Pathways
It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .
Pharmacokinetics
It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability
Result of Action
The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORSVRKDPWNBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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